Exquisite FAK-over-PYK2 Selectivity: >50,000-Fold Discrimination vs. 10-Fold for PF-562271
In head-to-head biochemical assays using the DELFIA® format, BI-853520 inhibited recombinant FAK with a median IC₅₀ of 1 nM but showed no inhibition of the closely related kinase PYK2 at concentrations up to 50,000 nM [1]. In stark contrast, PF-562271 inhibited PYK2 with an IC₅₀ of 22 nM in the same assay format—only ~10-fold less potent than its FAK IC₅₀ of 2 nM [1]. This selectivity difference was confirmed in a broader kinase panel: at 1,000 nM, BI-853520 hit only 4 of 262 kinases at ≤50% inhibition, compared to PF-562271 hitting 15 of 37 kinases [1].
| Evidence Dimension | FAK vs. PYK2 selectivity (DELFIA® enzymatic assay) |
|---|---|
| Target Compound Data | FAK IC₅₀ = 1 nM; PYK2 IC₅₀ > 50,000 nM; selectivity ratio > 50,000-fold; kinase panel hits: 4/262 at 1,000 nM |
| Comparator Or Baseline | PF-562271: FAK IC₅₀ = 2 nM; PYK2 IC₅₀ = 22 nM; selectivity ratio ~10-fold; kinase panel hits: 15/37 at 1,000 nM |
| Quantified Difference | BI-853520 is >5,000-fold more selective for FAK over PYK2 than PF-562271; targets 1.5% vs. 40.5% of kinases screened at 1,000 nM |
| Conditions | Recombinant FAK and PYK2 kinase domains; DELFIA® and Z'-LYTE® assay formats; 262-kinase FRET panel at 1,000 nM BI-853520; data from Table 1 of Hirt et al. 2018 |
Why This Matters
PYK2 co-inhibition confounds FAK-specific phenotypic interpretation; BI-853520's near-absolute FAK selectivity makes it the tool of choice for studies requiring unambiguous target attribution.
- [1] Hirt UA, Waizenegger IC, Schweifer N, et al. Efficacy of the highly selective focal adhesion kinase inhibitor BI 853520 in adenocarcinoma xenograft models is linked to a mesenchymal tumor phenotype. Oncogenesis. 2018;7(2):21. Table 1. View Source
